molecular formula C8H16N2O B2648347 N-[2-(pyrrolidin-1-yl)ethyl]acetamide CAS No. 116773-81-0

N-[2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B2648347
CAS No.: 116773-81-0
M. Wt: 156.229
InChI Key: TYSAXPAUNHTCBB-UHFFFAOYSA-N
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Description

“N-[2-(pyrrolidin-1-yl)ethyl]acetamide” is a chemical compound that contains a pyrrolidine ring. Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, pyrrolidine derivatives can be synthesized through various methods. One common approach involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is attached to an ethyl group, which is further connected to an acetamide group .

Scientific Research Applications

Antiallergic Applications

N-[2-(pyrrolidin-1-yl)ethyl]acetamide derivatives have been explored for their antiallergic properties. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized as potential antiallergic agents. One compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, showed significant potency as an antiallergic agent, being more effective than astemizole in inhibiting histamine release and IL-4 production in tests using guinea pig peritoneal mast cells (Menciu et al., 1999).

Analgesic and Opioid Agonist Applications

Another area of research has been in the development of N-[2-(1-pyrrolidinyl)ethyl]acetamides as opioid kappa agonists. These compounds have been synthesized and evaluated, with some showing significant analgesic effects and potential as opioid kappa agonists. For example, one study synthesized various N-[2-(1-pyrrolidinyl)ethyl]acetamides and found that certain derivatives exhibited potent naloxone-reversible analgesic effects in mouse models (Barlow et al., 1991).

Neuropharmacological Applications

Additionally, there has been research into the neuropharmacological applications of these compounds. For instance, certain derivatives have been found to exhibit learning and memory facilitation effects in mice. This was demonstrated in a study where ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides were synthesized and tested for their effects on learning and memory, showing notable facilitation in water maze tests (Li Ming-zhu, 2012).

Antiepileptic Activity

Some N-[2-(1-pyrrolidinyl)ethyl]acetamides have been investigated for their antiepileptic properties. For example, compounds like levetiracetam, an analogue of piracetam, have shown efficacy as add-on treatments for refractory partial-onset seizures in adults. These compounds appear to act through a unique mechanism of action related to a brain-specific binding site, indicating potential in treating epilepsy and other central nervous system diseases (Kenda et al., 2004).

Obesity Treatment

Furthermore, some derivatives have been identified for their potential in treating obesity. For example, 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide was discovered as a potent melanin-concentrating hormone receptor 1 antagonist, showing efficacy in diet-induced obese mice models (Souers et al., 2005).

Future Directions

The future directions for the study of “N-[2-(pyrrolidin-1-yl)ethyl]acetamide” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the discovery of new medicinal compounds .

Properties

IUPAC Name

N-(2-pyrrolidin-1-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-8(11)9-4-7-10-5-2-3-6-10/h2-7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSAXPAUNHTCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCN1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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